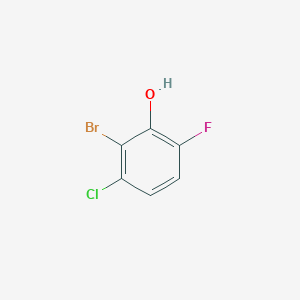

2-Bromo-3-chloro-6-fluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-chloro-6-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It is a solid powder at ambient temperature . This compound is used as a chemical intermediate in organic synthesis and laboratory research .

Synthesis Analysis

The synthesis of 3-bromo-6-chloro-2-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis

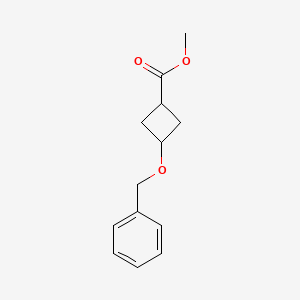

The molecular structure of 2-Bromo-3-chloro-6-fluorophenol consists of a phenol ring substituted with bromine, chlorine, and fluorine atoms . The IUPAC name for this compound is 2-bromo-3-chloro-6-fluorophenol . The InChI code for this compound is 1S/C6H3BrClFO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H .Physical And Chemical Properties Analysis

2-Bromo-3-chloro-6-fluorophenol is a crystalline solid with a white to off-white color. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water. This compound has a melting point of 139-141 °C.Aplicaciones Científicas De Investigación

Photoreaction Mechanisms : Studies have focused on the photoreaction mechanisms of halogenated phenols. For example, Nanbu, Sekine, and Nakata (2012) investigated the infrared spectra of a similar compound, 4-bromo-2-chloro-6-fluorophenol, in low-temperature argon matrices, revealing insights into intramolecular hydrogen-atom tunneling and photoreaction pathways, including the Wolff rearrangement after dissociation of certain atoms (Nanbu, Sekine, & Nakata, 2012).

Liquid Crystal and Electrooptical Properties : Gray and Kelly (1981) examined the properties of certain halogenated phenols, noting their potential in creating new series of low melting esters with large nematic ranges and useful electrooptical properties (Gray & Kelly, 1981).

Fluorination Techniques : Koudstaal and Olieman (2010) researched the fluorination of similar compounds using xenon difluoride, contributing to the methods of synthesizing fluorinated organic compounds (Koudstaal & Olieman, 2010).

Structural Studies and Conformational Analysis : Research by Sindt-Josem and Mackay (1981) on related halogenated bisbenzyl phenols focused on crystallographic and conformational studies, which are crucial for understanding the physical and chemical properties of these compounds (Sindt-Josem & Mackay, 1981).

Chemical Synthesis and Reactions : Studies on the synthesis and reactions of halophenols have been conducted. For instance, Granoth, Segall, and Kalir (1973) investigated Friedel–Crafts acylation–cyclisation reactions of halophenols, contributing to the field of organic synthesis (Granoth, Segall, & Kalir, 1973).

Safety And Hazards

The safety information for 2-Bromo-3-chloro-6-fluorophenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .

Propiedades

IUPAC Name |

2-bromo-3-chloro-6-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUGMPIVXXGABN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-6-fluorophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)

![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)